4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C7H9IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom and an isopropyl group on the pyrazole ring, along with an aldehyde functional group, makes this compound unique and versatile for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods:
Route 1: Catalytic oxidation of pyrazole followed by para-iodination and reaction with formaldehyde.
Route 2: Reaction of 4-amino-1-methylpyrazole with iodobenzene, followed by reaction with formaldehyde.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Scientific Research Applications
4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison:
- Uniqueness: The presence of the isopropyl group and the aldehyde functional group in 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H9IN2O |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
4-iodo-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3 |
InChI Key |
QISQWZPBWPKKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)C=O |
Origin of Product |
United States |
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